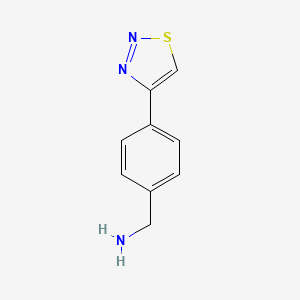

(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSCINFUBQNPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 1,2,3-Thiadiazole Pharmacophores: A Technical Guide to Synthesis and Mechanistic Application

Executive Overview

The 1,2,3-thiadiazole ring is a highly stable, five-membered heterocyclic pharmacophore characterized by one sulfur and two nitrogen atoms. Unlike its more common 1,3,4-isomer, the 1,2,3-thiadiazole core possesses a unique mesoionic character—a distinct distribution of positive and negative charges across the ring that cannot be represented by a single purely covalent structure. As a Senior Application Scientist, I have observed that this electronic distribution, combined with the high lipophilicity imparted by the sulfur atom, allows these molecules to cross cellular membranes with exceptional efficiency while maintaining strong hydrogen-bonding interactions with biological targets1[1].

This technical guide dissects the mechanistic basis of 1,2,3-thiadiazole derivatives, provides a self-validating protocol for their synthesis via the classical Hurd-Mori reaction, and synthesizes recent quantitative data regarding their antimicrobial and anticancer efficacy.

Mechanistic Basis of Therapeutic Action

The therapeutic versatility of 1,2,3-thiadiazoles stems directly from their structural properties. The sulfur atom significantly increases the lipophilicity of the scaffold, enhancing pharmacokinetic absorption and penetration through the phospholipid bilayers of pathogens and tumor cells. Simultaneously, the nitrogen atoms act as potent hydrogen-bond acceptors, anchoring the molecule within the active sites of target proteins (such as focal adhesion kinase (FAK) or microtubule assemblies)2[2].

Logical relationship between 1,2,3-thiadiazole structural properties and therapeutic outputs.

Synthetic Strategy: The Hurd-Mori Cyclization

The most robust and widely utilized method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction , first discovered in 1955. This process involves the cyclization of an

Causality of Experimental Choices

-

Precursor Selection (Semicarbazones vs. Simple Hydrazones): We utilize semicarbazones because the urea moiety acts as an excellent leaving group. During cyclization, it decomposes into carbon dioxide (

) and ammonia ( -

Temperature Control (0°C Initiation): Thionyl chloride is highly reactive and corrosive. Initiating the nucleophilic attack at 0°C prevents the rapid, uncontrolled exothermic degradation of the semicarbazone intermediate, ensuring high regioselectivity.

-

Solvent Selection (Dichloromethane): DCM provides a strictly aprotic environment that prevents the premature hydrolysis of

, while maintaining excellent solubility for the organic intermediates.

Self-Validating Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

Safety Note:

-

Step 1: Precursor Preparation Suspend acetophenone semicarbazone (10 mmol) in anhydrous dichloromethane (20 mL) within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Validation Checkpoint 1: Ensure the suspension is uniform. The starting material will be partially insoluble at room temperature but will dissolve as the reaction proceeds.

-

-

Step 2: Controlled Cyclization Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (19 mmol) dropwise over 15 minutes.

-

Validation Checkpoint 2: Observe the reaction mixture. The onset of cyclization is validated by the visible evolution of gas (

and

-

-

Step 3: Reaction Maturation Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.

-

Validation Checkpoint 3: Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent system. The complete disappearance of the baseline semicarbazone spot validates that the reaction has reached maximum conversion. Do not proceed to quenching until this is confirmed.

-

-

Step 4: Quenching and Isolation Cool the reaction mixture back to 0°C and carefully add crushed ice to quench excess

. Extract the organic layer, dry over anhydrous sodium sulfate (-

Validation Checkpoint 4: Purify the crude oil via silica gel column chromatography. The final product purity must be validated via

-NMR (looking for the characteristic highly deshielded thiadiazole ring proton around

-

Self-validating workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Quantitative Efficacy Data

Recent pharmacological evaluations have demonstrated that modifying the substituents on the 1,2,3-thiadiazole ring yields highly potent agents across multiple therapeutic domains. The table below summarizes key quantitative data derived from recent literature, highlighting the scaffold's broad-spectrum potential4[4],2[2].

| Compound Derivative | Biological Target / Pathogen | Activity Metric | Key Observation |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 Virus | Exhibited superior antiviral potency compared to standard lamivudine ( | |

| Thiophene-1,2,3-thiadiazole (Cmpd 99) | Tobacco Mosaic Virus (TMV) | 58.72% Induction Potency | Demonstrated significant direct anti-TMV activity, outperforming reference drugs like tiadinil. |

| Substituted 1,2,3-thiadiazole (Cmpd 4a) | Escherichia coli (Gram-negative) | Activity comparable to 5 | |

| Substituted 1,2,3-thiadiazole (Cmpd 4c) | Staphylococcus aureus (Gram-positive) | Highly selective and potent against resistant Gram-positive strains. | |

| Substituted 1,2,3-thiadiazole (Cmpd 4c) | MCF-7, SW480, HCT116 Tumor Cells | High Cytotoxicity | Exhibited greater growth inhibition than the reference chemotherapeutic 5-fluorouracil. |

Conclusion & Future Perspectives

The 1,2,3-thiadiazole pharmacophore represents a privileged scaffold in modern drug discovery. Its unique combination of mesoionic stability, hydrogen-bonding capacity, and tunable lipophilicity allows for the rational design of molecules that can overcome multidrug resistance in both oncology and infectious diseases. By adhering to rigorous, self-validating synthetic protocols like the optimized Hurd-Mori reaction, researchers can reliably generate diverse libraries of these compounds. Future development should focus on structure-activity relationship (SAR) studies targeting specific kinase inhibitors and microtubule-destabilizing agents to fully realize the clinical potential of this heterocycle.

References

1.3 - Benchchem 2.2 - MDPI 3.4 - PMC / NIH 4.1 - ACS Publications

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Cholinergic and Oncogenic Pathways: A Technical Guide to the SAR of Thiadiazole Phenyl Methanamines

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of thiadiazole phenyl methanamines, focusing on their application in neurotherapeutics (specifically Acetylcholinesterase inhibition) and oncology.

Executive Summary: The Pharmacophore[1]

The thiadiazole phenyl methanamine scaffold represents a privileged structure in medicinal chemistry, effectively bridging the lipophilic domain of a phenyl ring with the electron-deficient, hydrogen-bonding capacity of a thiadiazole core via a flexible methanamine (aminomethyl) linker.

This guide dissects the molecular architecture of these compounds, specifically the 1,3,4-thiadiazole isomers, which exhibit potent biological activity as Acetylcholinesterase (AChE) inhibitors (for Alzheimer’s disease) and EGFR kinase inhibitors (for anticancer therapy). The synergy between the aromatic "tail" and the heterocyclic "head" allows these molecules to span dual binding sites in complex enzymes.

Chemical Architecture & Synthetic Logic

To understand the SAR, one must first master the assembly. The synthesis typically hinges on the cyclization of hydrazine precursors or the modification of pre-formed thiadiazole rings.

Core Synthetic Protocol: The Dehydrative Cyclization

The most robust route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazides.

Protocol 1: Synthesis of 5-(Substituted-benzyl)-1,3,4-thiadiazol-2-amine

-

Reagents: Carboxylic acid hydrazide (phenylacetic acid derivative), Potassium thiocyanate (KSCN), Conc. H₂SO₄ or POCl₃.

-

Rationale: The phenylacetic acid precursor provides the "phenyl methanamine" carbon skeleton (benzyl moiety).

Step-by-Step Methodology:

-

Hydrazide Formation: Reflux the appropriate phenylacetic acid ester with hydrazine hydrate in ethanol for 4–6 hours.

-

Thiosemicarbazide Intermediate: React the hydrazide with KSCN and HCl in ethanol. Reflux for 3 hours. Precipitate the solid (thiosemicarbazide) with water.

-

Cyclization (The Critical Step):

-

Option A (Acidic): Dissolve the thiosemicarbazide in cold conc. H₂SO₄.[1] Stir at 0°C for 1 hour, then room temperature for 2 hours. Pour onto crushed ice and neutralize with ammonia.

-

Option B (Dehydrative): Reflux with POCl₃ for 2–4 hours (preferred for sterically hindered substrates).

-

-

Purification: Recrystallize from ethanol/DMF mixtures to ensure removal of uncyclized linear intermediates.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of synthesizing the scaffold and diversifying the phenyl ring.

Caption: Figure 1. Convergent synthetic pathway for constructing the thiadiazole phenyl methanamine scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct regions: the Thiadiazole Core , the Methanamine Linker , and the Phenyl Substitution Pattern .

Region A: The Thiadiazole Core (The Anchor)

The 1,3,4-thiadiazole ring acts as a bioisostere of a pyridine or amide.

-

Electronic Effect: The ring is electron-deficient, making it a strong hydrogen bond acceptor (via N3/N4). This is critical for interacting with residues like Tyr124 in the Acetylcholinesterase (AChE) active site [1].

-

Isomerism: 1,3,4-thiadiazoles generally outperform 1,2,4-isomers in AChE inhibition due to better geometric alignment with the catalytic triad.

Region B: The Methanamine Linker (The Pivot)

This region (–CH₂–NH– or –NH–CH₂–) determines the flexibility and orientation of the phenyl ring relative to the thiadiazole.

-

Methylene Bridge (-CH₂-): Essential for "bending" the molecule to fit into the Peripheral Anionic Site (PAS) of AChE while the thiadiazole binds to the Catalytic Active Site (CAS).

-

Amine Nitrogen: Often derivatized into amides or Schiff bases. Free amines (–NH₂–) can form salt bridges, but Schiff bases (-N=CH-) often show higher potency due to extended conjugation and planarity [2].

Region C: The Phenyl Ring (The Hydrophobic Tail)

Modifications here drive selectivity and potency.

Quantitative SAR Data Summary (AChE Inhibition):

| Phenyl Substituent (R) | Position | Electronic Effect | IC₅₀ (nM) | Interpretation |

| -H | - | Neutral | > 1000 | Baseline activity; weak hydrophobic interaction. |

| -F | meta (3-pos) | EWG / Lipophilic | 1.82 | Optimal. Fluorine enhances metabolic stability and fits tight hydrophobic pockets [1]. |

| -Cl | ortho (2-pos) | EWG / Steric | 2.03 | Steric bulk at ortho forces a twisted conformation favorable for specific binding modes. |

| -NO₂ | para (4-pos) | Strong EWG | 50-100 | Strong EWG pulls electron density, potentially weakening π-π stacking interactions. |

| -OCH₃ | para (4-pos) | EDG | 200-500 | Electron donation reduces potency compared to halogens in AChE models. |

Data synthesized from recent studies on benzamide-thiadiazole conjugates [1, 3].

Mechanistic Logic: Dual Binding Site Inhibition

In Alzheimer's research, the most effective inhibitors span both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

-

The Thiadiazole binds to the CAS (interacting with Ser203/His447).

-

The Phenyl Methanamine extends into the PAS (interacting with Trp286).

-

The Linker length is the determinant of whether this dual binding can occur.

Caption: Figure 2. Dual-site binding mechanism of thiadiazole phenyl methanamines within the Acetylcholinesterase enzyme gorge.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following assay protocol is standardized for evaluating these compounds.

Ellman’s Assay for AChE Inhibition

This colorimetric assay measures the production of thiocholine.

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI, 0.75 mM).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.33 mM).

-

Enzyme: Electric eel AChE (0.2 U/mL).

Procedure:

-

Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).

-

Incubation: In a 96-well plate, mix:

-

140 µL Phosphate buffer

-

20 µL Enzyme solution

-

20 µL Test compound (various concentrations)

-

Incubate at 25°C for 15 minutes.

-

-

Reaction Trigger: Add 10 µL DTNB and 10 µL ATChI.

-

Measurement: Monitor absorbance at 412 nm immediately for 5–10 minutes using a microplate reader.

-

Calculation: Determine the velocity of reaction (slope). Calculate % Inhibition =

. Derivate IC₅₀ using non-linear regression.

Therapeutic Implications & Future Directions[3][4]

Oncology (EGFR Inhibition)

Beyond CNS activity, the phenyl-amino-thiadiazole motif mimics the ATP-binding hinge region of kinases.

-

SAR Insight: Introduction of a 3,4-dichloro substitution on the phenyl ring significantly increases cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cancer lines [4].

-

Mechanism: The thiadiazole nitrogen accepts a hydrogen bond from the kinase hinge region (Met793 in EGFR), while the phenyl group occupies the hydrophobic pocket II.

Optimization Strategy

For researchers developing next-generation analogs:

-

Rigidify the Linker: Replace the methanamine with a piperazine bridge to reduce entropic penalties upon binding.

-

Bioisosterism: Swap the sulfur in the thiadiazole for oxygen (oxadiazole) to alter solubility profiles if blood-brain barrier (BBB) penetration is poor.

-

Hybridization: Conjugate the amine tail with antioxidant moieties (e.g., ferulic acid) to create multi-target directed ligands (MTDLs) for Alzheimer's.

References

-

Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer Agents. Pharmaceutical Sciences, 2024.

-

Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase. Molecules, 2019.

-

Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Journal of Chemical Research, 2017.[2]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 2025.

-

Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry, 2024.

Sources

Technical Guide: Solubility Profile of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine in Organic Solvents

[1]

Executive Summary

(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a bifunctional heterocyclic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structure comprises a lipophilic 1,2,3-thiadiazole core attached to a phenyl ring, functionalized with a polar, basic methanamine (benzylamine) tail.[1]

Understanding its solubility profile is critical for:

-

Process Chemistry: Optimizing reaction solvents (e.g., nucleophilic substitutions).

-

Purification: Designing recrystallization systems (antisolvent selection).

-

Formulation: Developing stable liquid concentrates or salt forms.[1]

This guide provides a predicted solubility landscape based on quantitative structure-property relationships (QSPR) and details the "Gold Standard" experimental protocols required to validate these values in a laboratory setting.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

To predict solubility behavior, we must deconstruct the molecule into its interacting pharmacophores.

| Feature | Moiety | Physicochemical Effect |

| A | Primary Amine ( | High Polarity / Basicity. Acts as an H-bond donor and acceptor.[1] Responsible for pH-dependent solubility (high in acidic media due to |

| B | 1,2,3-Thiadiazole | Aromatic / Lipophilic. Electron-deficient heterocycle.[1] Increases solubility in chlorinated solvents (DCM) and polar aprotic solvents. |

| C | Phenyl Linker | Lipophilic Scaffold. Provides |

Theoretical Solubility Parameters

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the functional group analysis, the following solubility profile is projected for the free base form of the compound at 25°C.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Interaction |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice.[1] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding with the amine and thiadiazole nitrogens.[1] |

| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Favorable interaction with the aromatic/heterocyclic core.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate (10-30 mg/mL) | H-bond acceptance from the amine.[1] |

| Aromatic | Toluene | Low-Moderate (1-10 mg/mL) | |

| Aliphatic | Hexane, Heptane | Very Low (<1 mg/mL) | Lack of polar interactions to overcome crystal lattice energy.[1] |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic aromatic core dominates.[1] |

| Aqueous | Water (pH < 5) | High (>50 mg/mL) | Protonation of amine to ammonium salt ( |

Critical Note on Stability: Primary amines readily absorb atmospheric

to form carbamates.[1] Solubility testing in non-polar solvents should be conducted under an inert atmosphere (or ) to prevent precipitation of the insoluble carbamate salt.

Experimental Protocols (The "How-To")

To generate authoritative data, you must move beyond visual estimation to quantitative analysis. Below are the standard operating procedures (SOPs) for thermodynamic and kinetic solubility.

Workflow Visualization

The following diagram outlines the decision logic for solubility determination.

Figure 1: Decision workflow for selecting between Thermodynamic (accuracy) and Kinetic (speed) solubility methods.

Protocol A: Thermodynamic Equilibrium Solubility (The Gold Standard)

Purpose: Determines the absolute solubility limit of the stable crystal form.

-

Preparation: Weigh approximately 10-20 mg of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

-

Saturation Check: If the solid dissolves completely, add more solid until a visible suspension (excess solid) persists.

-

Agitation: Cap the vial tightly (use Parafilm to prevent evaporation). Shake or stir at 25°C for 24–48 hours to ensure equilibrium.

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR

-

Filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility with solvent).[1]

-

-

Quantification:

-

Dilute the supernatant 100x with mobile phase.

-

Inject into HPLC (UV detection at ~280 nm, characteristic of the thiadiazole ring).

-

Calculate concentration using a pre-established calibration curve.[1]

-

Protocol B: Kinetic Solubility (Early Stage Screening)

Purpose: Rapid estimation using a DMSO stock solution.[1]

-

Stock Prep: Dissolve compound in DMSO to create a 10 mM stock solution.

-

Spiking: Add the DMSO stock dropwise into the target solvent (e.g., pH 7.4 buffer) while measuring turbidity via nephelometry or UV absorbance (620 nm).

-

Endpoint: The point at which precipitation occurs (sudden increase in absorbance) is the kinetic solubility limit.[1]

Solvent Selection Strategy for Synthesis & Crystallization

When designing a process, the solubility profile dictates the solvent choice.

Reaction Solvents (High Solubility Required)

-

Recommended: THF, 2-MeTHF, DMF. [1]

-

Why: These solvents dissolve the free base well, facilitating nucleophilic attacks or coupling reactions. 2-MeTHF is a greener alternative to THF and separates well from water during workup.[1]

Crystallization Solvents (Differential Solubility)

-

Solvent: Ethanol or Isopropanol (IPA). [1]

-

High solubility at reflux; moderate/low at room temperature.[1]

-

-

Anti-Solvent: Heptane or Water (at high pH). [1]

-

Method: Dissolve in warm Ethanol, then slowly add Heptane to induce precipitation of the purified crystals.

-

Salt Formation[7]

-

Strategy: To improve water solubility for biological assays, convert the free base to a hydrochloride or methanesulfonate salt.

-

Protocol: Dissolve free base in EtOAc; add 1.1 eq of HCl in Dioxane. The salt will precipitate immediately due to the non-polar nature of EtOAc relative to the ionic salt.

-

Stability & Handling Precautions

-

Amine Oxidation: Benzylamines can oxidize to imines or aldehydes upon prolonged exposure to air/light.[1] Store solid under Argon at -20°C.

-

Thiadiazole Sensitivity: The 1,2,3-thiadiazole ring is generally stable but can undergo ring cleavage (Wolff rearrangement precursors) under extreme basic conditions or high heat (>150°C). Avoid using strong bases like NaH or t-BuLi unless necessary for specific transformations.[1]

References

-

PubChem. (2025).[1] 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Authoritative text on thiadiazole stability and reactivity).

-

Parshad, H., et al. (2004).[2] "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics, 269(1), 157-168.[2] Available at: [Link]

-

BenchChem. (2025).[1][3] Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. (Provides context on the parent heterocycle's solubility).

Sources

- 1. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Strategic Use of Methanamine Linkers in Thiadiazole-Based Drug Design

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Its success, however, is not solely dependent on the core heterocycle. The judicious selection of linker moieties to connect the thiadiazole core to other pharmacophoric fragments is a critical determinant of a drug candidate's overall efficacy. This guide provides an in-depth technical analysis of the methanamine (-CH₂-NH-) linker, a frequently employed and highly effective bridge in the design of novel thiadiazole-based therapeutics. We will explore the strategic rationale for its use, its impact on molecular properties and structure-activity relationships (SAR), validated synthetic protocols, and its application in the development of potent bioactive agents.

Introduction: The Thiadiazole Core and the Imperative of the Linker

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing sulfur and two nitrogen atoms. Its unique electronic and structural characteristics, including its role as a bioisostere of pyrimidine and its mesoionic character, allow compounds containing this moiety to readily cross cellular membranes and interact with biological targets.[2][3][5] This has led to the development of numerous thiadiazole derivatives with a broad spectrum of pharmacological activities.[6][7][8]

However, the thiadiazole ring rarely acts in isolation. It is typically functionalized with various substituents that modulate its activity. In many advanced drug designs, the thiadiazole is connected to another key binding motif or functional group via a linker. The linker is not merely a passive spacer; it is an active architectural element that critically influences:

-

Conformational Flexibility: The linker dictates the spatial orientation of the connected fragments, allowing the molecule to adopt the optimal conformation for binding to its biological target.[9][10]

-

Solubility and Physicochemical Properties: The nature of the linker can significantly impact a compound's solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial for pharmacokinetics.

-

Structure-Activity Relationship (SAR): Subtle changes in linker length, rigidity, or composition can lead to dramatic shifts in biological activity.[11][12]

The methanamine linker, with its inherent simplicity and flexibility, has emerged as a powerful tool in the medicinal chemist's arsenal for optimizing thiadiazole-based drug candidates.

The Methanamine Linker: A Strategic Choice

The methanamine linker consists of a methylene bridge (-CH₂-) connected to a secondary amine (-NH-). This seemingly simple structure provides several key advantages in drug design.

Rationale for Use: Causality in Experimental Design

The selection of a methanamine linker is a deliberate choice driven by specific molecular design hypotheses:

-

Controlled Flexibility: Unlike a simple alkyl chain, the methanamine linker introduces a degree of conformational constraint while still allowing for necessary rotational freedom. The methylene group provides a flexible pivot point, enabling the terminal pharmacophore to orient itself effectively within a binding pocket.[9][13]

-

Hydrogen Bonding Capability: The secondary amine is a potent hydrogen bond donor and acceptor. This is a critical feature for establishing strong and specific interactions with amino acid residues (e.g., aspartate, glutamate, serine) in the active site of a target protein, thereby enhancing binding affinity and selectivity.

-

Vectorial Orientation: The non-linear geometry of the sp³-hybridized nitrogen atom helps to project the attached substituent away from the plane of the thiadiazole ring, allowing for exploration of three-dimensional space within a binding site.

Structural and Functional Impact

The incorporation of a methanamine linker imparts specific, predictable characteristics to the final molecule.

| Feature | Impact on Molecular Properties | Rationale for Drug Design |

| Flexibility | Allows for multiple, low-energy conformations. | Optimizes ligand-receptor fit by reducing the entropic penalty of binding.[10] |

| Polarity (Amine) | Increases hydrophilicity and provides H-bonding sites. | Improves aqueous solubility and enables key interactions with polar residues in the target protein. |

| Basicity (Amine) | Can be protonated at physiological pH. | Can form crucial salt-bridge interactions with acidic residues (e.g., Asp, Glu) in an enzyme's active site. |

| Synthetic Tractability | The amine group is a versatile handle for chemical modification. | Facilitates the straightforward synthesis of compound libraries for SAR studies. |

Synthesis and Methodologies: A Self-Validating Protocol

A common and reliable method for introducing a methanamine linker to a thiadiazole core involves the reaction of a 2-amino-1,3,4-thiadiazole derivative with an appropriate aldehyde, followed by reduction of the resulting Schiff base.

Representative Experimental Protocol: Synthesis of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine

This protocol describes a two-step synthesis that is robust and can be adapted for a wide range of substituted thiadiazoles and aldehydes.

Step 1: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine

-

To a suspension of thiosemicarbazide (10 mmol) in ethanol (50 mL), add benzoyl chloride (10 mmol).

-

Reflux the mixture for 4 hours. Monitor reaction completion by TLC.

-

Cool the reaction mixture to room temperature. The intermediate, N-benzoylthiosemicarbazide, will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Add the dried intermediate to concentrated sulfuric acid (20 mL) at 0°C with stirring.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the primary amine protons and the correct aromatic splitting pattern in the NMR, along with the correct molecular ion peak in the mass spectrum, validates the product's identity.

Step 2: Synthesis of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine (Final Product)

-

Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (5 mmol) in methanol (30 mL).

-

Add benzaldehyde (5.5 mmol) and a catalytic amount of glacial acetic acid (3-4 drops).

-

Reflux the mixture for 6 hours to form the Schiff base intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (7.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir the reaction at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS. Key validation points include the disappearance of the aldehyde proton, the appearance of a new benzylic CH₂ signal in the ¹H NMR (typically around 4.5 ppm), and the correct high-resolution mass.[14]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of methanamine-linked thiadiazole derivatives.

Caption: General synthetic workflow for methanamine-linked thiadiazoles.

Case Studies: The Methanamine Linker in Action

The strategic use of the methanamine linker has proven successful in enhancing the biological activity of thiadiazole derivatives across different therapeutic areas.

Anticancer Agents

In the design of novel anticancer agents, the methanamine linker has been used to connect the thiadiazole scaffold to various aromatic and heterocyclic systems that can interact with specific targets like kinases or tubulin. The linker allows the molecule to adopt a conformation that fits into the ATP-binding pocket of a kinase, for example, while the thiadiazole moiety forms additional stabilizing interactions.[2][15]

| Compound Class | Target/Mechanism (Hypothesized) | Role of Methanamine Linker | Representative IC₅₀ Values |

| Thiadiazole-Benzimidazole Hybrids | Kinase Inhibition (e.g., CDK1) | Orients the benzimidazole moiety into the hydrophobic pocket; N-H provides a key H-bond.[15] | 5.51–9.48 μM (MCF-7 breast cancer line).[5] |

| Thiadiazole-Quinoline Conjugates | Topoisomerase Inhibition | Provides optimal spacing and geometry for intercalation with DNA base pairs. | 1.62-2.62 µM (A549 lung cancer line).[5] |

| Thiadiazole-Chalcone Derivatives | Tubulin Polymerization Inhibition | The flexible linker allows the chalcone moiety to bind to the colchicine binding site on tubulin. | GI₅₀ values from 0.20 to 5.68 μM across various cell lines.[2] |

Antimicrobial Agents

For antimicrobial applications, the methanamine linker often connects the thiadiazole to a group that enhances cell wall penetration or interacts with bacterial enzymes. The ability of the amine to be protonated can be particularly advantageous for interacting with the often negatively charged bacterial cell surface.[1][16][17]

Visualizing the Mechanism of Action

This diagram conceptualizes how a methanamine-linked thiadiazole inhibitor might interact with an enzyme's active site.

Caption: Hypothetical binding mode of a methanamine-linked inhibitor.

Future Perspectives and Conclusion

The methanamine linker is a proven and effective component in the rational design of thiadiazole-based drugs. Its combination of controlled flexibility, hydrogen bonding potential, and synthetic accessibility makes it an attractive choice for medicinal chemists. Future work will likely focus on creating more complex, "smart" linkers that may incorporate additional functionalities or be designed to be cleaved at the target site. However, the fundamental principles that make the simple methanamine linker so effective will continue to guide the development of the next generation of thiadiazole therapeutics. By understanding the causal relationship between linker structure and biological activity, researchers can more efficiently navigate the complex landscape of drug discovery and design molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (n.d.). International Journal of Health and Pharmaceutical. [Link]

-

Szeliga, M., & Obminska-Mrukowicz, B. (2020). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 86(4), 439-457. [Link]

-

Zaccone, M. R., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3531. [Link]

-

A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025). Pharmedico Publishers. [Link]

-

Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Synthetic Communications, 51(20), 2975-3001. [Link]

-

Gloc, M., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry, 30(31), 3590-3617. [Link]

-

Nowak, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(18), 4213. [Link]

-

1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update. (n.d.). ResearchGate. [Link]

-

Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16365. [Link]

-

Szeliga, M., & Obminska-Mrukowicz, B. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]

-

Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357-1369. [Link]

-

Whitty, A., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Bioorganic & medicinal chemistry letters, 19(8), 2243-2247. [Link]

-

Zhou, H. X. (2001). The affinity-enhancing roles of flexible linkers in two-domain DNA-binding proteins. Journal of molecular biology, 314(5), 1127-1136. [Link]

-

Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 12(3), 613-623. [Link]

-

Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]

-

Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8505. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. [Link]

-

Gieraltowska, J., et al. (2007). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current medicinal chemistry, 14(5), 567-577. [Link]

-

Ardecky, R. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(4), 100176. [Link]

-

Wang, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 648310. [Link]

-

What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (2021). iGEM. [Link]

-

PEG Methylamine, MeNH-PEG - ADC Linkers. (n.d.). AxisPharm. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (n.d.). OUCI. [Link]

-

Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. (2012). ResearchGate. [Link]

-

Ardecky, R. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery. [Link]

-

Bastin, G., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5836-5841. [Link]

-

Structure–activity relationship (SAR) of compounds 2, 3, 5, 8, and 22. (n.d.). ResearchGate. [Link]

-

The most common linkers in bioactive molecules and their bioisosteric replacement network. (2020). ChemRxiv. [Link]

-

New Synthetic Routes to 1,3,4-Thiadiazole Derivatives. (n.d.). Scilit. [Link]

-

Methenamine. (n.d.). Wikipedia. [Link]

-

methenamine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 16. pharmedicopublishers.com [pharmedicopublishers.com]

- 17. mdpi.com [mdpi.com]

The Toxicological Pharmacophore: A Safety & Liability Guide to Thiadiazole-Based Amines

Executive Summary

Thiadiazole-based amines—specifically the 1,3,4- and 1,2,4-isomers—are privileged scaffolds in drug discovery, serving as bioisosteres for carboxylic acids and pyrimidines. They are central to FDA-approved therapeutics like Acetazolamide (carbonic anhydrase inhibitor) and Cefazolin (antibiotic). However, their high electron deficiency and sulfur-nitrogen richness introduce specific toxicological liabilities that often trigger late-stage attrition.

This guide moves beyond basic LD50 values to dissect the mechanistic origins of toxicity : metabolic bioactivation, hERG channel blockade, and mutagenic potential. It provides actionable protocols to de-risk these scaffolds early in the lead optimization phase.

Part 1: Structural Basis of Toxicity (SAR)

The thiadiazole ring is not merely a linker; it is an electron-deficient "sink" that influences the reactivity of attached amine groups.

The Isomer Hierarchy

-

1,3,4-Thiadiazole: The most common isomer. Generally more stable but prone to specific metabolic ring scission.

-

1,2,4-Thiadiazole: often used to modulate lipophilicity (LogP). Known to exhibit different hERG binding modes due to altered dipole moments.

-

1,2,5-Thiadiazole: Less common in amines; often associated with higher reactivity and potential toxicity (e.g., Timolol precursor chemistry).

The "Warhead" Liability: Bioactivation

The primary safety concern for thiadiazole amines, particularly those with adjacent alkyl-thio groups (2-alkylthio-1,3,4-thiadiazoles), is cytochrome P450 (CYP)-mediated bioactivation .

-

Mechanism: The sulfur atom in the ring or an adjacent substituent undergoes S-oxidation.

-

Consequence: This creates a highly electrophilic sulfoxide/sulfone intermediate.

-

Toxicity: These electrophiles react with nucleophilic residues (Cysteine) on hepatic proteins or Glutathione (GSH), leading to idiosyncratic drug-induced liver injury (DILI) .

Part 2: Metabolic Stability & Hepatotoxicity

The metabolic fate of the thiadiazole ring is the determinant of its hepatic safety profile. Unlike phenyl rings which are metabolically robust, the thiadiazole ring can undergo oxidative desulfuration and ring scission .

Mechanism of Action: The S-Oxidation Trap

Research indicates that CYP450 enzymes (specifically CYP3A4 and CYP2C9) can attack the sulfur.

-

S-Oxidation: Formation of the thiadiazole S-oxide.

-

Ring Opening (Scission): The ring destabilizes, cleaving to form reactive acyl thioureas or isothiocyanates .

-

Covalent Binding: These reactive species bind irreversibly to liver macromolecules.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical pathway from parent drug to toxic adduct.

Figure 1: Mechanism of thiadiazole bioactivation.[1] The S-oxide intermediate is the "soft spot" for nucleophilic attack.

Part 3: Cardiotoxicity (hERG Inhibition)

Thiadiazole amines are frequent offenders in hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, a proxy for QT prolongation and arrhythmia.

The Pi-Stacking Interaction

The aromatic nature of the thiadiazole ring allows it to engage in

Data Summary: hERG SAR Trends

| Structural Feature | Impact on hERG IC50 | Recommendation |

|---|---|---|

| Lipophilicity (High LogP) | Increases Inhibition (More Toxic) | Keep LogP < 3.0 to reduce pore trapping. |

| Basic Amine (pKa > 8) | Increases Inhibition | Reduce basicity (e.g., use amides or sulfonamides). |

| 1,2,4- vs 1,3,4-Isomer | Variable | 1,2,4-thiadiazoles often show lower hERG affinity due to altered dipole vectors. |

Part 4: Experimental Protocols

To validate safety, you must move beyond standard ADME. The following protocols are specific to the liabilities of thiadiazole amines.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect short-lived electrophilic intermediates (S-oxides/iminoquinones) before they cause in vivo toxicity.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (1 mg/mL protein).

-

NADPH-regenerating system.

-

Trapping Agent: Glutathione (GSH) fortified with Stable Isotope GSH (

,-

Why Isotope? It creates a distinct "doublet" signature in Mass Spec, eliminating false positives from endogenous matrix peaks.

-

Workflow:

-

Incubation: Mix Test Compound (10 µM) + HLM + GSH (5 mM) + Isotope-GSH (5 mM).

-

Initiation: Add NADPH (1 mM). Incubate at 37°C for 60 mins.

-

Termination: Quench with ice-cold Acetonitrile (ACN).

-

Analysis: LC-HRMS (High-Res Mass Spec).

-

Detection Logic: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) and the characteristic Mass Shift (+307 Da) for GSH adducts.

Protocol B: Integrated Safety Screening Workflow

This logic flow ensures no resource is wasted on toxic scaffolds.

Figure 2: Step-wise toxicology screening workflow prioritizing metabolic stability.

Part 5: Genotoxicity (Ames Test Insights)

While many 1,3,4-thiadiazoles are non-mutagenic, specific substitution patterns trigger positive Ames results.

-

Structural Alert: Nitro-substituted thiadiazoles (e.g., 5-nitro-2-amino-1,3,4-thiadiazole) are potent mutagens. They function similarly to nitrofurans, undergoing nitro-reduction to form DNA-reactive hydroxylamines.

-

Testing Requirement: You must use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (+S9 fraction ). The S9 fraction is required to mimic the hepatic cleavage that might generate a mutagenic metabolite from a safe parent.

References

-

Yang, Y., et al. (2012). "Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles." Chemical Research in Toxicology.

-

Kalgutkar, A. S., & Dalvie, D. (2013). "Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists." Drug Metabolism and Disposition.

-

Yoshida, K., & Niwa, T. (2006). "Quantitative structure-activity relationship studies on inhibition of HERG potassium channels." Journal of Chemical Information and Modeling.

-

Janowska, S., Paneth, A., & Wujec, M. (2020).[2] "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules.

-

Cyprotex. "Reactive Metabolite (Glutathione Trapping) Fact Sheet." Evotec / Cyprotex Technical Documents.

Sources

Methodological & Application

Application Note: Scalable Synthesis of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

This Application Note provides a validated, high-purity synthesis protocol for (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine , a critical scaffold in medicinal chemistry often used as a bioisostere for phenyl-methanamines or as a linker in fragment-based drug discovery.

The protocol utilizes a modified Hurd-Mori cyclization followed by a chemoselective nitrile reduction , designed to preserve the sensitive 1,2,3-thiadiazole ring system which is prone to cleavage under standard hydrogenation or strong nucleophilic conditions.

Executive Summary & Retrosynthetic Logic

The target compound, (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine, presents a specific synthetic challenge: the 1,2,3-thiadiazole ring is sensitive to the reducing conditions typically required to generate the primary amine.

-

Challenge: Catalytic hydrogenation (e.g., H₂/Pd-C) often cleaves the N-N bond or desulfurizes the thiadiazole ring. Strong hydride donors (e.g., LiAlH₄) can trigger base-mediated ring fragmentation (Lalezari-type cleavage).

-

Solution: This protocol employs a "Heterocycle-First" strategy. We construct the thiadiazole ring from a robust nitrile precursor using the Hurd-Mori reaction, followed by a chemoselective reduction using the Borane-Dimethylsulfide (BH₃·SMe₂) complex. This reagent selectively reduces the nitrile to the amine without disrupting the aromatic thiadiazole core.

Retrosynthetic Pathway

The synthesis is disconnected into three logical stages:

-

Functional Group Interconversion: Selective reduction of the nitrile.

-

Heterocycle Formation: Hurd-Mori cyclization of a semicarbazone.[1][2][3]

-

Precursor Assembly: Condensation of commercially available 4-acetylbenzonitrile.

Caption: Retrosynthetic logic flow prioritizing late-stage amine generation to avoid heterocycle degradation.

Experimental Protocol

Stage 1: Synthesis of 4-Acetylbenzonitrile Semicarbazone

This step converts the ketone into the necessary hydrazone derivative for the Hurd-Mori reaction.

Reagents:

-

4-Acetylbenzonitrile (1.0 equiv)

-

Semicarbazide Hydrochloride (1.2 equiv)

-

Sodium Acetate (1.5 equiv)

-

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Semicarbazide HCl (1.2 eq) and Sodium Acetate (1.5 eq) in water.

-

Addition: Add a solution of 4-Acetylbenzonitrile (1.0 eq) in Ethanol to the aqueous mixture.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. A thick white precipitate typically forms within 30 minutes.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting ketone spot should disappear.

-

Workup: Cool the mixture to room temperature and then to 0°C in an ice bath. Filter the white solid under vacuum.

-

Purification: Wash the filter cake copiously with water (to remove salts) and cold ethanol. Dry in a vacuum oven at 50°C overnight.

-

Yield Expectation: >90%[4]

-

Checkpoint: The product must be completely dry before Step 2, as thionyl chloride reacts violently with water.

-

Stage 2: Hurd-Mori Cyclization to 4-(1,2,3-Thiadiazol-4-yl)benzonitrile

This is the critical ring-forming step. Thionyl chloride (SOCl₂) acts as both the solvent and the sulfur source/dehydrating agent.

Reagents:

-

Semicarbazone (from Stage 1)

-

Thionyl Chloride (SOCl₂) (Excess, approx. 10–15 mL per gram of substrate)

-

Dichloromethane (DCM) (Optional co-solvent for temperature control)

Procedure:

-

Setup: Use a flame-dried round-bottom flask with a drying tube (CaCl₂) or N₂ inlet. Place the dry Semicarbazone in the flask.

-

Cyclization: Cool the flask to 0°C. Add neat Thionyl Chloride dropwise with stirring. (Caution: Significant gas evolution of HCl and SO₂).

-

Note: If the reaction is too vigorous, dilute the substrate in dry DCM before adding SOCl₂.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The suspension usually clears as the cyclization proceeds.

-

Quench (Critical): Evaporate excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap). Resuspend the residue in DCM. Pour the DCM solution slowly onto crushed ice/saturated NaHCO₃ solution to neutralize residual acid.

-

Extraction: Separate the organic layer.[5] Extract the aqueous layer 2x with DCM.

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Target: 4-(1,2,3-Thiadiazol-4-yl)benzonitrile (Solid).

-

Stage 3: Chemoselective Reduction to (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Safety Alert: Borane reagents are pyrophoric. Handle under inert atmosphere.

Reagents:

-

4-(1,2,3-Thiadiazol-4-yl)benzonitrile (1.0 equiv)

-

Borane-Dimethylsulfide Complex (BH₃·SMe₂) (2.0 M in THF, 3.0 equiv)

-

Solvent: Anhydrous THF

-

Quench: Methanol, 1M HCl

Procedure:

-

Inertion: Flame-dry a 2-neck flask and cool under Nitrogen/Argon. Add the nitrile substrate and anhydrous THF (0.2 M concentration).

-

Reduction: Cool to 0°C. Add BH₃·SMe₂ solution dropwise via syringe.

-

Reflux: Remove the ice bath and heat the solution to a gentle reflux (65°C) for 2–4 hours.

-

Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases (destroys excess borane).

-

Hydrolysis: Add 1M HCl (aqueous) or HCl in MeOH and stir at room temperature for 1 hour (or reflux for 30 min) to break the boron-amine complex.

-

Isolation: Basify the aqueous phase to pH >10 using 2M NaOH. Extract the free amine into DCM (3x).

-

Final Purification: Dry organics (Na₂SO₄) and concentrate. The amine may be converted to the HCl salt for stability by treating the ethereal solution with 2M HCl in ether.

Quantitative Data Summary

| Parameter | Stage 1 (Hydrazone) | Stage 2 (Cyclization) | Stage 3 (Reduction) |

| Typical Yield | 92 - 96% | 65 - 75% | 70 - 80% |

| Purity (HPLC) | >98% (Crude is pure) | >95% (Post-Column) | >98% (as HCl salt) |

| Key Impurity | Unreacted Ketone | 1,2,3-Selenadiazole (if SeO2 used) | Desulfurized byproduct (rare) |

| Appearance | White Powder | Off-white/Yellow Solid | White/Pale Yellow Solid |

Reaction Mechanism & Pathway Validation

The Hurd-Mori reaction involves the attack of the hydrazone nitrogen on thionyl chloride, followed by cyclization and elimination of HCl and SO₂. The subsequent reduction relies on the electrophilicity of Borane toward the nitrile carbon.

Caption: Mechanistic flow from hydrazone activation to chemoselective amine release.

Troubleshooting & Critical Parameters

Stability of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is susceptible to base-catalyzed ring opening (Lalezari fragmentation), which generates an alkynyl thiolate.

-

Avoid: Strong bases (e.g., LDA, NaH) during the synthesis.

-

Avoid: Catalytic hydrogenation (Pd/C, H₂). This will likely cleave the N-N bond.

-

Alternative Reduction: If Borane reduction proves problematic (e.g., complexation issues), use Cobalt(II) Chloride (CoCl₂) and Sodium Borohydride (NaBH₄) in Methanol. This generates cobalt boride in situ, which reduces nitriles to amines under mild conditions without affecting the thiadiazole.

Purification of the Amine

Primary benzylic amines can absorb CO₂ from the air to form carbamates.

-

Recommendation: Immediately convert the free base to the Hydrochloride (HCl) or Fumarate salt for long-term storage.

-

Storage: Store the salt at -20°C under desiccant.

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles.[3][9][10][11][12] Journal of the American Chemical Society, 77(20), 5359–5364.[10] Link

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative Monograph on Thiadiazole stability).

-

Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid and quantitative reduction of nitriles to amines with borane-dimethyl sulfide. Journal of the American Chemical Society, 46(10), 4541-4543. Link

-

Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride–Transition Metal Salt Systems. Chemical and Pharmaceutical Bulletin, 17(9), 1847-1851. (Alternative CoCl2 reduction protocol). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): Efficient formation of products derived from aryl radicals [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. isres.org [isres.org]

- 10. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. isres.org [isres.org]

- 12. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

Application Note: Chemoselective Synthesis of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Introduction & Strategic Rationale

The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust antimicrobial, anti-inflammatory, and neuroprotective properties[1][2]. The synthesis of target compounds containing both a 1,2,3-thiadiazole ring and a primary aliphatic amine—such as (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine (also commercially identified as 4-(1,2,3-thiadiazol-4-yl)benzylamine)[3]—presents a unique chemoselectivity challenge.

The Causality of Route Selection: A naive retrosynthetic approach might suggest the direct reduction of the commercially available precursor 4-(1,2,3-thiadiazol-4-yl)benzonitrile[4]. However, the 1,2,3-thiadiazole ring is highly electron-deficient and notoriously sensitive to strong reducing agents (e.g., LiAlH₄, Pd/C catalyzed hydrogenation). Such conditions frequently trigger unwanted side reactions, including reductive cleavage of the N-N or N-S bonds, leading to ring opening and desulfurization[5].

To ensure scientific integrity and high yields, this protocol deliberately bypasses direct nitrile reduction. Instead, we utilize a self-validating, four-step sequence:

-

Hurd-Mori Cyclization to construct the thiadiazole core[6][7].

-

Wohl-Ziegler Bromination to activate the benzylic position[8][9].

-

Nucleophilic Azidation to safely introduce the nitrogen atom.

-

Staudinger Reduction to selectively unmask the primary amine without disturbing the fragile heterocycle.

Synthetic Workflow & Mechanistic Pathway

The following diagram illustrates the strategic progression from the inexpensive precursor 4'-methylacetophenone to the final methanamine target.

Four-step chemoselective synthesis of (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for each synthetic stage, providing a baseline for reaction validation in the laboratory.

| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Hurd-Mori Cyclization | TsNHNH₂, SOCl₂ | 0 to 40 | 6 | 65 - 75% |

| 2 | Wohl-Ziegler Bromination | NBS, AIBN, PhCF₃ | 80 (Reflux) | 4 - 6 | 70 - 80% |

| 3 | Nucleophilic Azidation | NaN₃, DMF | 25 (RT) | 4 | 85 - 95% |

| 4 | Staudinger Reduction | PPh₃, THF, H₂O | 0 to 50 | 6 | 80 - 90% |

Step-by-Step Experimental Protocols

Step 1: Hurd-Mori Synthesis of 4-(p-Tolyl)-1,2,3-thiadiazole

Mechanistic Insight: The Hurd-Mori reaction is the premier method for 1,2,3-thiadiazole synthesis[6][10]. Thionyl chloride (SOCl₂) acts as both the electrophilic sulfur source and the dehydrating cyclization agent for the intermediate tosylhydrazone[7].

-

Hydrazone Formation: Dissolve 4'-methylacetophenone (10.0 mmol) and p-toluenesulfonyl hydrazide (10.0 mmol) in absolute ethanol (30 mL). Reflux for 3 hours. Cool to room temperature, filter the precipitated tosylhydrazone, and dry under vacuum.

-

Cyclization: Suspend the dry tosylhydrazone in anhydrous dichloromethane (DCM) (20 mL) and cool to 0 °C.

-

Add thionyl chloride (SOCl₂) (15.0 mmol) dropwise. (Caution: Vigorous evolution of HCl and SO₂ gas will occur. Perform in a well-ventilated fume hood).

-

Allow the mixture to warm to room temperature and stir for 6 hours.

-

Workup: Carefully quench the reaction by pouring it over crushed ice. Extract with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

Step 2: Synthesis of 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole[9]

Mechanistic Insight: To avoid the high toxicity of carbon tetrachloride (CCl₄) traditionally used in Wohl-Ziegler brominations, trifluorotoluene (PhCF₃) is utilized as a greener, highly effective solvent for this radical propagation step.

-

Initiation: Dissolve 4-(p-tolyl)-1,2,3-thiadiazole (5.0 mmol) in PhCF₃ (25 mL). Add N-bromosuccinimide (NBS) (5.5 mmol) and azobisisobutyronitrile (AIBN) (0.25 mmol).

-

Propagation: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours under an inert argon atmosphere.

-

Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the solid and wash with cold PhCF₃.

-

Concentrate the filtrate to afford crude 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole[9]. Purify via flash column chromatography (Hexanes/EtOAc) if high analytical purity is required.

Step 3: Synthesis of 4-[4-(Azidomethyl)phenyl]-1,2,3-thiadiazole

Mechanistic Insight: The primary benzylic bromide is an excellent electrophile for Sₙ2 displacement. DMF is chosen to solvate the sodium cation, leaving the azide anion highly nucleophilic and free to attack.

-

Substitution: Dissolve the benzylic bromide (4.0 mmol) in anhydrous DMF (15 mL).

-

Add sodium azide (NaN₃) (6.0 mmol) in one portion. Stir at room temperature for 4 hours.

-

Workup: Dilute the reaction with distilled water (50 mL) to dissolve inorganic salts. Extract with ethyl acetate (3 × 20 mL).

-

Wash the organic layer extensively with water (3 × 20 mL) and brine to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield the benzyl azide. (Note: Azides of this molecular weight are generally stable, but avoid exposure to excessive heat or strong acids).

Step 4: Staudinger Reduction to (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine[3]

Mechanistic Insight: Triphenylphosphine (PPh₃) attacks the azide to form an aza-ylide (iminophosphorane) with the extrusion of N₂ gas. Subsequent hydrolysis yields the primary amine. This completely avoids the reductive cleavage of the thiadiazole ring that would occur with catalytic hydrogenation.

-

Ylide Formation: Dissolve the benzyl azide (3.0 mmol) in THF (15 mL) and cool to 0 °C.

-

Add triphenylphosphine (PPh₃) (3.6 mmol) portionwise. Stir at room temperature for 2 hours until nitrogen gas evolution ceases.

-

Hydrolysis: Add distilled water (0.5 mL, excess) and heat the mixture to 50 °C for 4 hours.

-

Acid-Base Extraction (Self-Validating Purification): Concentrate the mixture to remove THF. Dilute the residue with DCM (20 mL) and extract with 1M HCl (3 × 15 mL). The target amine moves to the aqueous layer as a hydrochloride salt, leaving the triphenylphosphine oxide byproduct in the organic layer.

-

Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with DCM (3 × 20 mL). Dry over Na₂SO₄ and concentrate to afford pure (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 4-(1,2,3-THIADIAZOL-4-YL)BENZYLAMINE HYDROCHLORIDE | 175205-49-9 [chemicalbook.com]

- 4. 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | CymitQuimica [cymitquimica.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. isres.org [isres.org]

- 8. 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole | CAS 163798-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. CAS RN 163798-92-3 | Fisher Scientific [fishersci.de]

- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine in Catalytic Ligand Design

[1]

Executive Summary & Chemical Profile[1]

(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a bifunctional heterocyclic building block increasingly utilized in the design of "hemilabile" ligands and metal-organic frameworks (MOFs).[1] Its structure features a primary benzylamine—a robust

This guide details the protocols for utilizing this molecule as a ligand precursor for Schiff base catalysts and as a directing ligand in transition metal catalysis (Pd, Cu).

Chemical Specifications

| Property | Specification |

| IUPAC Name | [4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine |

| CAS Number | 1156896-69-3 (Related) / Generic ID |

| Molecular Formula | |

| Molecular Weight | 191.25 g/mol |

| Coordination Sites | Primary Amine ( |

| Stability Warning | 1,2,3-Thiadiazoles are sensitive to strong bases and UV light; avoid prolonged exposure to temperatures |

Strategic Ligand Design Workflow

The utility of this molecule lies in its ability to be derivatized into tridentate or tetradentate ligands (Schiff bases) or used directly to bridge metal centers.

Protocol A: Synthesis of Thiadiazole-Based Schiff Base Ligands

The most robust catalytic application involves converting the primary amine into a Schiff base (imine), creating a chelate pocket suitable for stabilizing transition metals.

Rationale

The primary amine is a monodentate donor.[1] By condensing it with salicylaldehyde , we generate an N,O-bidentate (or tridentate if the thiadiazole participates) system. This enhances stability and allows for fine-tuning of the metal center's electronics.[1]

Materials

-

Precursor: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (1.0 eq)[1]

-

Reagent: Salicylaldehyde (1.0 eq) or 2-Pyridinecarboxaldehyde (1.0 eq)

-

Solvent: Absolute Ethanol or Methanol[1]

-

Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.91 g (10 mmol) of the amine precursor in 30 mL of absolute ethanol.

-

Addition: Add 10 mmol of the chosen aldehyde dropwise at room temperature.

-

Activation: Add 2 drops of glacial acetic acid to catalyze the dehydration.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The amine spot (ninhydrin active) should disappear.[1]

-

-

Isolation: Cool the reaction to

in an ice bath. The Schiff base ligand typically precipitates as a yellow/orange solid. -

Purification: Filter the solid, wash with cold ethanol (

), and dry under vacuum. Recrystallize from hot ethanol if necessary.

Protocol B: Palladium Complexation for Cross-Coupling

This protocol describes the synthesis of a Pd(II) complex using the ligand derived in Protocol A, suitable for Suzuki-Miyaura coupling.[1]

Materials

-

Ligand: Thiadiazole-Schiff Base (from Protocol A) (2.0 eq)

-

Metal Source:

or -

Solvent: Dichloromethane (DCM) or Acetonitrile[1]

Methodology

-

Dissolution: Dissolve 1.0 mmol of the metal salt in 10 mL of solvent.

-

Ligand Addition: Slowly add a solution of the ligand (2.0 mmol in 10 mL solvent) to the metal solution.[1]

-

Stirring: Stir at room temperature for 12 hours. A color change (often orange to yellow or red) indicates complexation.[1]

-

Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add diethyl ether to precipitate the complex.

-

Filtration: Filter the solid, wash with ether, and dry under vacuum.

Critical Insight (Stability):

1,2,3-Thiadiazoles can coordinate through the

Protocol C: Catalytic Application (Suzuki-Miyaura Coupling)

Objective: Use the Pd-complex to couple phenylboronic acid with 4-bromoacetophenone.

Reaction Setup

| Component | Equivalents | Role |

| Aryl Halide | 1.0 eq | Substrate |

| Boronic Acid | 1.2 eq | Coupling Partner |

| Base | 2.0 eq | Activator ( |

| Catalyst | 0.5 - 1.0 mol% | Pd-Thiadiazole Complex |

| Solvent | DMF/Water (4:[1]1) | Medium |

| Temp/Time | Conditions |

Procedure

-

Charge: In a Schlenk tube, add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the Pd-catalyst (0.01 mmol).

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (

) three times.[1] -

Solvent: Add degassed DMF/Water mixture via syringe.

-

Reaction: Heat to

with vigorous stirring.-

Note: Do not exceed

to avoid thermal decomposition of the thiadiazole ring.

-

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Dry over

and analyze via GC-MS or

Structural & Mechanistic Considerations

The 1,2,3-thiadiazole moiety is not merely a spectator.[3][4] Its presence influences the catalytic cycle in two ways:

-

Electronic Modulation: The thiadiazole ring is electron-deficient.[1] When attached to the ligand framework, it pulls electron density away from the metal center, potentially facilitating the Reductive Elimination step in cross-coupling cycles.

-

Hemilability: The sulfur atom in the thiadiazole ring can weakly coordinate to the metal.[1] During the catalytic cycle, this weak bond can break to open a vacant site for the substrate (oxidative addition) and re-close to stabilize the intermediate.

References

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Foundational text on thiadiazole reactivity and stability).

-

Gup, R., & Kirilan, M. (2006). Synthesis and characterization of polymeric-Schiff bases and their complexes with some transition metal ions. Journal of Applied Polymer Science, 101(4), 2320-2326. Link (Protocol source for benzylamine-based Schiff bases).[1]

-

Padwa, A. (2002).[1][5] 1,2,3-Thiadiazoles as versatile starting materials for the synthesis of heterocycles.[6][7][8][9] Synlett, 2002(09), 1538-1540. (Safety and reactivity context).

-

PubChem. (2025).[1][10] Compound Summary for CID 2737288: 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine.[1] National Library of Medicine.[1] Link

Sources

- 1. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type… [ouci.dntb.gov.ua]

- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 4-phenyl-[1,2,3]thiadiazol-5-ylamine (C8H7N3S) [pubchemlite.lcsb.uni.lu]

Functionalization of the primary amine in (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Executive Summary

This guide details the synthetic protocols for functionalizing the primary benzylic amine of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (referred to herein as TDZ-NH2 ).

The 1,2,3-thiadiazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for oxadiazoles and thiazoles, and serving as a latent precursor for alkynyl thiolates via base-mediated fragmentation (Hurd-Mori decomposition). Consequently, the primary challenge in functionalizing TDZ-NH2 is preserving the heterocyclic ring integrity while modifying the amine.

Key Technical Constraints:

-

Base Sensitivity: The 1,2,3-thiadiazole ring is susceptible to ring-opening under strong basic conditions (e.g., NaH, LiHMDS, or hot alkoxides).

-

Reductive Instability: Harsh reducing conditions (e.g., Pd/C + H₂, LiAlH₄) can cleave the N=N or C-S bonds.

-

Nucleophilicity: The benzylic amine is highly nucleophilic, allowing for mild functionalization strategies that avoid the "danger zones" of thiadiazole chemistry.

Chemical Stability & Decision Logic

Before initiating synthesis, researchers must understand the stability profile of the scaffold. The diagram below outlines the "Safe" vs. "Destructive" pathways.

Figure 1: Decision matrix for functionalizing TDZ-NH2 without compromising the heterocyclic core.

Protocol A: Amide Coupling (Acylation)

Rationale: Direct acylation using acid chlorides can generate HCl, which is generally safe, but the preferred method in modern medicinal chemistry is the use of uronium-based coupling reagents (HATU). This avoids the need for excess strong base and suppresses racemization if coupling to chiral amino acids.[1]

Reagents:

-

Substrate: TDZ-NH2 (1.0 eq)

-

Carboxylic Acid: R-COOH (1.1 eq)

-

Coupling Agent: HATU (1.1 eq) [CAS: 148893-10-1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration relative to amine).

-

Base Addition: Add DIPEA (2.5 eq). Stir for 2 minutes.

-

Note: Ensure the solution does not become warm; DIPEA is mild enough to preserve the thiadiazole.

-

-

Coupling Agent: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange. Stir for 5 minutes to form the activated ester.

-

Amine Addition: Add TDZ-NH2 (1.0 eq) dissolved in a minimal amount of DMF.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: Check via LCMS. Look for the disappearance of m/z ~192 (TDZ-NH2) and appearance of Product Mass.

-

-

Workup (Critical):

-

Dilute reaction with Ethyl Acetate (EtOAc).

-

Wash 1: 5% LiCl solution (removes DMF).

-

Wash 2: Saturated NaHCO₃ (removes unreacted acid).

-

Wash 3: Brine.

-

Dry: Over Na₂SO₄, filter, and concentrate.[2]

-

Why this works: HATU operates at neutral-to-mildly basic pH. The thiadiazole ring is stable to DIPEA at RT.

Protocol B: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides (e.g., R-Br) is discouraged due to over-alkylation (quaternization). Reductive amination is the gold standard. However, Sodium Borohydride (NaBH₄) can be too aggressive, and Catalytic Hydrogenation (H₂/Pd) is strictly forbidden as it will reduce the thiadiazole ring. Selected Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[3] It is mild, does not require acidic pH to activate the imine, and is compatible with sulfur heterocycles.

Reagents:

-

Substrate: TDZ-NH2 (1.0 eq)

-

Aldehyde/Ketone: R-CHO (1.1 eq)

-

Reductant: NaBH(OAc)₃ (1.5 eq)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq) - Optional, accelerates imine formation.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

-

Imine Formation: Dissolve TDZ-NH2 (1.0 eq) and the Aldehyde (1.1 eq) in DCE (0.2 M).

-

Catalyst: Add AcOH (1.0 eq). Stir for 30 minutes at RT.

-